1-Methyl-4-nitro-5-phenoxy-1H-imidazole
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Overview
Description
1-Methyl-4-nitro-5-phenoxy-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the 1-position, a nitro group at the 4-position, and a phenoxy group at the 5-position. These substituents impart unique chemical and physical properties to the molecule, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-nitro-5-phenoxy-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylimidazole with a nitrating agent such as nitric acid and sulfuric acid to introduce the nitro group at the 4-position . The phenoxy group can be introduced via a nucleophilic substitution reaction using phenol and a suitable leaving group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-nitro-5-phenoxy-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Phenol with a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 1-Methyl-4-amino-5-phenoxyimidazole.
Substitution: Formation of various substituted imidazoles depending on the nucleophile used.
Scientific Research Applications
1-Methyl-4-nitro-5-phenoxy-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections caused by anaerobic bacteria and parasites.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-nitro-5-phenoxy-1H-imidazole involves its interaction with biological molecules. The nitro group can undergo reduction in anaerobic conditions, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This makes it effective against anaerobic bacteria and parasites . The phenoxy group may enhance its lipophilicity, aiding in its cellular uptake.
Comparison with Similar Compounds
Metronidazole: A well-known nitroimidazole used as an antibiotic and antiprotozoal agent.
Tinidazole: Another nitroimidazole with similar applications.
Ornidazole: Used for its antimicrobial properties.
Uniqueness: 1-Methyl-4-nitro-5-phenoxy-1H-imidazole is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and biological activity. This differentiates it from other nitroimidazoles that typically do not have such substituents.
Properties
Molecular Formula |
C10H9N3O3 |
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Molecular Weight |
219.20 g/mol |
IUPAC Name |
1-methyl-4-nitro-5-phenoxyimidazole |
InChI |
InChI=1S/C10H9N3O3/c1-12-7-11-9(13(14)15)10(12)16-8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
VMLJJTZTMKBFPE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1OC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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